Lidocaine bicarbonate

Description

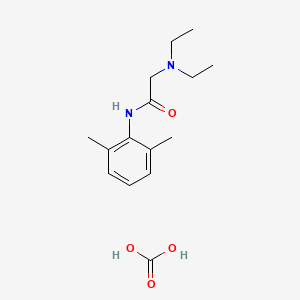

Structure

3D Structure of Parent

Properties

CAS No. |

856323-35-8 |

|---|---|

Molecular Formula |

C15H24N2O4 |

Molecular Weight |

296.36 g/mol |

IUPAC Name |

carbonic acid;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C14H22N2O.CH2O3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2-1(3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,2,3,4) |

InChI Key |

QOKQKHSBEYXQLP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Lidocaine Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and preparation of lidocaine (B1675312) bicarbonate. The information presented is intended for an audience with a strong scientific background, focusing on the data and methodologies relevant to research and drug development. Lidocaine bicarbonate, more accurately described as bicarbonate-buffered lidocaine, is not typically synthesized as a distinct, stable salt but is prepared extemporaneously by buffering lidocaine hydrochloride solutions. This practice is widespread in clinical settings to reduce injection pain and accelerate the onset of local anesthesia.

Chemical Properties of this compound

The addition of sodium bicarbonate to a lidocaine hydrochloride solution initiates an acid-base reaction that alters the formulation's pH and, consequently, its physicochemical and pharmacological properties.

pH and pKa

Lidocaine is a weak base with a pKa of approximately 7.9.[1][2] Commercial preparations of lidocaine, particularly those containing epinephrine (B1671497), are formulated at a low pH to ensure the stability of the catecholamine.[3][4] This acidity is a primary contributor to the stinging pain experienced upon injection.[3][5][6] Buffering with sodium bicarbonate raises the pH of the solution to a more physiologically compatible range, closer to the pKa of lidocaine. This pH shift increases the proportion of the un-ionized, lipid-soluble form of the anesthetic, which more readily diffuses across nerve cell membranes.[1][2]

Table 1: pH of Various Lidocaine Solutions

| Lidocaine Formulation | Mean pH (± SD) | Reference(s) |

| 1% Lidocaine (plain) | 6.09 (± 0.16) | [5][6] |

| 2% Lidocaine (plain) | 6.00 (± 0.27) | [5][6] |

| 1% Lidocaine with 1:100,000 Epinephrine | 4.24 (± 0.42) | [5][6] |

| 2% Lidocaine with 1:100,000 Epinephrine | 3.93 (± 0.43) | [5][6] |

| 2% Lidocaine with 1:80,000 Epinephrine | 3.49 (± 0.26) | [3] |

| 1% Lidocaine with 1:100,000 Epinephrine buffered with 8.4% NaHCO₃ (10:1 ratio) | ~7.4 (target range 7.38-7.62) | [5][6] |

| 2% Lidocaine with 1:80,000 Epinephrine buffered with 8.4% NaHCO₃ | 6.92 (± 0.34) | [3] |

| 1% Lidocaine buffered with 8.4% NaHCO₃ (10:1 ratio) | ~8.0 | [1][2] |

Solubility and Precipitation

Lidocaine base is poorly soluble in water.[7] The hydrochloride salt is used commercially to enhance water solubility. When sodium bicarbonate is added to lidocaine hydrochloride, the equilibrium shifts towards the formation of the free base. While this is necessary for anesthetic activity, excessive alkalinization can lead to the precipitation of the lidocaine base out of the solution.[8] Studies have shown that for lidocaine solutions, precipitation is not a significant risk at the commonly recommended mixing ratios.[5][8] However, other local anesthetics like bupivacaine (B1668057) and etidocaine (B1208345) are more prone to precipitation with even small amounts of bicarbonate.[8]

Stability

The stability of buffered lidocaine is a critical consideration. The increased pH that is beneficial for anesthetic onset can reduce the shelf-life of the formulation, especially when epinephrine is present. Epinephrine degrades in neutral or alkaline environments.[4] Therefore, buffered lidocaine solutions are typically prepared immediately before use.[9]

Table 2: Stability of Buffered Lidocaine Solutions

| Formulation | Storage Conditions | Chemical Stability | Reference(s) |

| 1% & 2% Lidocaine with 8.4% NaHCO₃ (10:1 ratio) in polypropylene (B1209903) syringes | 5°C, protected from light | Up to 28 days | [1] |

| 1% & 2% Lidocaine with Epinephrine & 8.4% NaHCO₃ (10:1 ratio) in polypropylene syringes | 5°C, protected from light | Up to 7 days | [1] |

| 1% Lidocaine with 8.4% NaHCO₃ (10:1 ratio) in glass vials | 23°C, exposed to light OR 5°C, protected from light | Up to 91 days | [2][10] |

| Lidocaine with Epinephrine (buffered) | Room Temperature | Epinephrine concentration declines ~25% per week | [4] |

Mechanism of Action: The Role of Bicarbonate Buffering

The primary mechanism by which bicarbonate enhances lidocaine's effect is by increasing the concentration of its non-ionized form. As a weak base, lidocaine exists in equilibrium between a charged (cationic) form and an uncharged (base) form. The nerve sheath is a lipid barrier that is preferentially crossed by the uncharged, lipophilic form. Once inside the nerve axon, the molecule re-equilibrates, and the charged cationic form is responsible for blocking the intracellular side of voltage-gated sodium channels, thereby preventing nerve depolarization and the sensation of pain.

Caption: Mechanism of bicarbonate-enhanced lidocaine activity.

Synthesis and Preparation

While a formal synthesis of a distinct "this compound" salt is not standard practice, the synthesis of the parent lidocaine molecule is a well-established two-step process. The clinically relevant procedure involves the extemporaneous preparation of buffered lidocaine.

Chemical Synthesis of Lidocaine

The synthesis of lidocaine typically starts from 2,6-dimethylaniline (B139824). The process involves an amidation followed by a nucleophilic substitution.

Caption: Two-step chemical synthesis pathway of lidocaine.

Extemporaneous Preparation of Buffered Lidocaine

The preparation of buffered lidocaine for clinical or research use is a straightforward aseptic technique. The most common method involves mixing commercially available lidocaine HCl with 8.4% sodium bicarbonate solution.

Table 3: Recommended Ratios for Buffering Lidocaine

| Lidocaine Formulation | Sodium Bicarbonate Solution | Recommended Ratio (Lidocaine : Bicarbonate) | Reference(s) |

| 1% Lidocaine with 1:100,000 Epinephrine | 8.4% | 10 : 1 | [5][6][9][11] |

| 2% Lidocaine with 1:80,000 Epinephrine | 8.4% | 10 : 1 | [12] |

| 2% Lidocaine | 4.2% | 10 : 2 (or 5 : 1) | [9] |

Experimental Protocols

Protocol: Laboratory Synthesis of Lidocaine

This protocol outlines the synthesis of lidocaine from 2,6-dimethylaniline.

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.[13][14]

-

Slowly add chloroacetyl chloride to the solution. An exothermic reaction may occur; maintain temperature between 40-50°C.[13][14]

-

After the addition is complete, warm the solution for a short period (e.g., 10 minutes) to ensure the reaction goes to completion.[14]

-

Add a solution of sodium acetate in water to the reaction mixture.[13][14] This neutralizes the HCl byproduct and precipitates the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and salts.[13][14]

-

Air dry the product, α-chloro-2,6-dimethylacetanilide.

Step 2: Synthesis of Lidocaine

-

In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from Step 1 with toluene.[13]

-

Add an excess (approximately 3 molar equivalents) of diethylamine.[13]

-

Fit the flask with a reflux condenser and heat the mixture under reflux for approximately 90 minutes.[15]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and then extract with 3 M HCl.[13][15] The lidocaine product will move to the acidic aqueous layer as its hydrochloride salt.

-

Separate the aqueous layer and cool it in an ice bath.

-

Make the aqueous layer strongly basic by adding concentrated KOH or NaOH solution, which will precipitate the lidocaine free base.[13][16]

-

Extract the lidocaine base into a suitable organic solvent (e.g., pentane (B18724) or ether).[13]

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium carbonate), and evaporate the solvent to yield crude lidocaine.

-

The product can be further purified by recrystallization.[14]

Protocol: Aseptic Preparation of Buffered Lidocaine (10:1 Ratio)

This protocol describes the standard clinical procedure for buffering lidocaine. All steps should be performed in a sterile environment (e.g., ISO Class 5 primary engineering control).[17]

Caption: Aseptic workflow for preparing buffered lidocaine.

Procedure:

-

Determine Volumes: Calculate the required volume of 8.4% sodium bicarbonate based on a 1:10 ratio with the lidocaine solution. For example, to buffer 10 mL of lidocaine, 1 mL of 8.4% sodium bicarbonate is needed.[5][9][17]

-

Withdraw Bicarbonate: Using a sterile syringe and needle, withdraw the calculated volume of sodium bicarbonate from its vial.

-

Combine Solutions: Inject the sodium bicarbonate into the vial of lidocaine.

-

Mix: Gently agitate the vial to ensure the solution is homogenous. Visually inspect for any precipitation, though it is unlikely with lidocaine.

-

Withdraw for Use: Using new sterile syringes, withdraw the buffered lidocaine solution for administration.

-

Labeling and Storage: The final product should be properly labeled. Due to limited stability, especially with epinephrine, it is recommended to use the solution promptly. A beyond-use date (BUD) of at least 12 hours and a maximum of 7 days at room temperature is often cited.[17]

References

- 1. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Ensuring that injectable bicarbonate-buffered lidocaine-epinephrine complies with 2015 United States Pharmacopeia (USP) compounding provisions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lidocaine | 137-58-6 [chemicalbook.com]

- 8. rapm.bmj.com [rapm.bmj.com]

- 9. hexiapharm.com [hexiapharm.com]

- 10. cjhp-online.ca [cjhp-online.ca]

- 11. droracle.ai [droracle.ai]

- 12. oraljournal.com [oraljournal.com]

- 13. cerritos.edu [cerritos.edu]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. youtube.com [youtube.com]

- 17. asds.net [asds.net]

The Impact of Alkalinization on Lidocaine Pharmacokinetics: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidocaine (B1675312), a cornerstone of local anesthesia, is frequently formulated in an acidic solution to enhance its stability and solubility. However, the acidic nature of the commercial preparation can cause pain on injection and delay the onset of nerve blockade. Alkalinization, typically through the addition of sodium bicarbonate, is a common clinical practice aimed at mitigating these drawbacks. By increasing the pH of the lidocaine solution closer to the physiological pH, the proportion of the uncharged, lipid-soluble base form of the anesthetic is increased. This is theorized to facilitate more rapid nerve membrane penetration, leading to a faster onset of action. While the pharmacodynamic effects of alkalinization, such as a quicker onset of anesthesia, are documented, a comprehensive understanding of its impact on the systemic pharmacokinetics of lidocaine in animal models remains less thoroughly elucidated in publicly available literature.

This technical guide provides an in-depth overview of the pharmacokinetics of lidocaine in various animal models, with a special focus on the effects of alkalinization. Due to a notable gap in the literature providing direct comparative pharmacokinetic parameters (Cmax, Tmax, AUC) of alkalinized versus plain lidocaine, this document will present the available data for standard lidocaine formulations as a baseline. It will further explore the theoretical and observed effects of alkalinization on lidocaine's action and discuss the experimental methodologies crucial for conducting such pharmacokinetic investigations.

Theoretical Framework: The Role of pH in Lidocaine's Action

Lidocaine is a weak base. In aqueous solution, it exists in equilibrium between its ionized (cationic) and non-ionized (base) forms. The proportion of each form is determined by the pH of the solution and the pKa of lidocaine (approximately 7.9). The non-ionized form is lipid-soluble and can readily diffuse across the nerve sheath and membrane. Once in the axoplasm, the ionized form re-equilibrates and is responsible for blocking the voltage-gated sodium channels from within, thereby preventing nerve impulse transmission.

Commercial lidocaine preparations are acidic (pH 3.9-6.5) to favor the ionized, more stable form. Alkalinization shifts the equilibrium towards the non-ionized base, which is hypothesized to accelerate the onset of action by enhancing its diffusion into the nerve.

Pharmacokinetics of Plain Lidocaine in Animal Models

The following tables summarize key pharmacokinetic parameters of standard (non-alkalinized) lidocaine formulations from various studies in different animal models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: Pharmacokinetic Parameters of Lidocaine in Rats

| Dose (mg/kg) | Route of Admin. | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |

| 50 | Intramuscular | 2.97 - 5.05 | - | 1.50 - 2.12 | 7.45 - 11.11 | [1] |

| - | Sciatic Nerve Block | - | - | - | - | [2] |

Note: The study by Brouwer et al. (1983) investigated the circadian variations in lidocaine pharmacokinetics, hence the range in values[1]. The study by Ten Hoope et al. (2018) focused on intraneural concentrations in a diabetic neuropathy model and did not report systemic pharmacokinetic parameters[2].

Table 2: Pharmacokinetic Parameters of Lidocaine in Dogs

| Dose (mg/kg) | Route of Admin. | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |

| - | Intravenous | - | - | 1-2 | - | [3] |

| - | Transdermal Patch | - | - | - | - | [4] |

| - | Intravenous Infusion | 2.70 - 7.17 | - | - | - | [5] |

| 6 | Paravertebral Block | - | - | - | - | [6][7] |

Note: The studies in dogs often utilize different administration routes and dosing schemes, making direct comparisons challenging. The study by Choquette et al. (2017) provides a detailed compartmental model but does not list standard Cmax and Tmax values in a simple table[6][7].

Table 3: Pharmacokinetic Parameters of Lidocaine in Other Animal Models

| Animal Model | Dose | Route of Admin. | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference |

| Rabbits | 5 mg/kg | Subarachnoid | - | 0.17 - 0.25 | - | [8] |

| Goats | - | Subcutaneous | 2.12 ± 0.81 | 0.33 ± 0.11 | 1.71 ± 0.51 | - |

| Horses | - | Subcutaneous | - | - | 3.78 | [9] |

Note: Data for goats is from a study on the toxicity and pharmacokinetics of lidocaine for disbudding. The study in horses focused on the pharmacokinetics following a palmar digital nerve block with epinephrine[9].

Effects of Alkalinization on Lidocaine Pharmacodynamics in Animal Models

While quantitative pharmacokinetic data for alkalinized lidocaine is scarce, several studies in animal models have investigated its impact on the onset and duration of nerve blockade.

In a study on rats, the addition of sodium bicarbonate to 1% lidocaine without epinephrine (B1671497) was found to decrease the degree and duration of the block. However, when combined with epinephrine, sodium bicarbonate hastened the onset of action without affecting the degree or duration of the block.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and comparable pharmacokinetic data. Below are generalized methodologies for key experiments.

Preparation and Administration of Alkalinized Lidocaine

A common method for preparing alkalinized lidocaine involves mixing commercially available lidocaine hydrochloride with a solution of sodium bicarbonate (e.g., 8.4%). The ratio of lidocaine to sodium bicarbonate can vary, but a frequently cited ratio is 10:1 by volume. It is crucial to prepare the mixture immediately before administration to prevent the precipitation of lidocaine base.

Animal Models and Drug Administration

-

Species: Rats, dogs, rabbits, and pigs are commonly used animal models for pharmacokinetic studies of local anesthetics. The choice of species depends on the specific research question and the translatability to human physiology.

-

Route of Administration: For studying the pharmacokinetics of local anesthetics, subcutaneous, intramuscular, or specific nerve block injections are relevant routes. Intravenous administration is often used as a reference to determine absolute bioavailability.

-

Dosing: The dose of lidocaine should be carefully selected to be clinically relevant and non-toxic to the animal model.

Blood Sampling and Plasma Preparation

Blood samples are typically collected at predetermined time points after drug administration via indwelling catheters or direct venipuncture. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Methods for Lidocaine Quantification

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection is the most common and reliable method for quantifying lidocaine and its metabolites in plasma.

Discussion and Future Directions

The practice of alkalinizing lidocaine is based on sound chemical principles aimed at accelerating its onset of action. However, the existing research in animal models has predominantly focused on these pharmacodynamic endpoints. A significant knowledge gap exists regarding the impact of alkalinization on the systemic pharmacokinetic profile of lidocaine.

It is plausible that the increased proportion of the lipid-soluble base form of lidocaine could lead to faster absorption from the injection site, potentially resulting in a higher Cmax and a shorter Tmax. This could have implications for the systemic safety profile of the drug. Conversely, if the drug is more rapidly taken up by nerve tissue, systemic absorption might be reduced.

To address these uncertainties, future research should prioritize direct, well-controlled comparative pharmacokinetic studies of alkalinized versus plain lidocaine in relevant animal models. Such studies should include:

-

Standardized Formulations: Consistent and clearly reported methods for alkalinization.

-

Comprehensive Pharmacokinetic Sampling: Sufficiently frequent and long-duration blood sampling to accurately define the pharmacokinetic profile.

-

Multiple Animal Models: To assess for interspecies differences.

-

Tissue Distribution Studies: To understand how alkalinization affects the localization of lidocaine in nerve and other tissues.

Conclusion

While the alkalinization of lidocaine is a widely accepted technique to enhance its clinical efficacy, particularly the speed of onset, its effects on the systemic pharmacokinetics in animal models are not well-documented in the current scientific literature. This guide has provided a summary of the available pharmacokinetic data for plain lidocaine in various animal species, which can serve as a valuable baseline for future research. The diagrams and experimental protocols outlined herein offer a framework for designing and conducting the necessary studies to fill the existing knowledge gap. A more complete understanding of the pharmacokinetics of alkalinized lidocaine is essential for optimizing its clinical use and ensuring patient safety.

References

- 1. Effect of the hour of administration on the pharmacokinetics of lidocaine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics and Pharmacokinetics of Lidocaine in a Rodent Model of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lidocaine plasma concentrations obtained with a standardized infusion in the awake and anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma concentrations of lidocaine in dogs following lidocaine patch application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma concentrations and cardiovascular influence of lidocaine infusions during isoflurane anesthesia in healthy dogs and dogs with subaortic stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the distribution of lidocaine in tissue after spinal and intravenous application in rabbits: clinical and forensic toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Molecular Targets of Lidocaine Bicarbonate in Neural Tissue: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lidocaine (B1675312) is a cornerstone of local anesthesia, prized for its rapid onset and intermediate duration of action. Its efficacy is significantly enhanced in clinical practice by the addition of sodium bicarbonate, which modulates its pharmacokinetic profile at the site of administration. This technical guide provides an in-depth exploration of the molecular interactions of lidocaine within neural tissue. The primary molecular target, the voltage-gated sodium channel (VGSC), is discussed in detail, including lidocaine's state-dependent binding mechanism. Furthermore, this document outlines the crucial role of bicarbonate in optimizing lidocaine's bioavailability, summarizes quantitative data on its target affinities, details relevant experimental protocols, and describes known secondary or "off-target" interactions that may contribute to its broader pharmacological profile.

The Role of Sodium Bicarbonate

Commercial preparations of lidocaine hydrochloride are acidic (pH 3.3-5.5) to ensure the stability of lidocaine and co-formulated epinephrine.[1] This acidity, however, causes a burning sensation upon injection and means that the majority of the lidocaine molecules exist in a protonated, cationic (charged) form.[2][3] The neuronal membrane is poorly permeable to this charged form.

The addition of sodium bicarbonate (typically an 8.4% solution in a 1:10 ratio with 1% lidocaine) neutralizes the solution to a more physiologic pH (~7.4).[1][2][3][4] This pH shift is critical for two reasons:

-

Pain Reduction: Neutralizing the acidic solution dramatically reduces the pain and stinging sensation during infiltration.[2][4]

-

Accelerated Onset: At a higher pH, the equilibrium shifts, increasing the proportion of the uncharged, lipid-soluble base form of lidocaine. This uncharged molecule readily diffuses across the lipid-rich nerve sheath and axonal membrane to reach its intracellular target.[2]

Once inside the neuron (axoplasm), the local environment's pH causes the lidocaine base to re-equilibrate, with a significant portion reverting to the active, cationic form that binds to the molecular target.

Primary Molecular Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action for lidocaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5][6] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential.[7] By blocking these channels, lidocaine prevents depolarization, effectively halting the generation and propagation of nerve impulses.[6]

Mechanism of State-Dependent Blockade

Lidocaine does not simply plug the channel pore from the outside. Instead, it exhibits a "use-dependent" or "state-dependent" blockade.[5][7] This means its binding affinity for the VGSC is significantly higher when the channel is in the open or inactivated states compared to the resting (closed) state.[6][8] The charged, cationic form of lidocaine accesses its binding site from the intracellular side of the membrane.[5][9][10]

This mechanism is particularly effective in rapidly firing neurons, as more channels are cycling through the open and inactivated states, presenting more high-affinity targets for the drug. The binding of lidocaine is thought to stabilize the inactivated state of the channel, prolonging the refractory period and further inhibiting neuronal excitability.[5][11] Mutagenesis studies have identified key residues within the S6 alpha-helical segments of domains I, III, and IV as critical components of the local anesthetic binding site within the channel's inner pore.[9][11]

Quantitative Data on VGSC Interactions

Lidocaine's affinity can vary between different VGSC isoforms, which are differentially expressed in various neural tissues. This differential sensitivity is a key area of research for developing more selective pain therapeutics.

| Target Isoform | Reported IC50 / EC50 (µM) | Experimental Context | Reference(s) |

| Nav1.7 | 450 | EC50 for current inhibition in Xenopus oocytes. | [12] |

| Nav1.7 | ~2 (high-affinity component) | Concentration-response from patch-clamp on HEK cells. | [13] |

| Nav1.8 | 104 | EC50 for current inhibition in Xenopus oocytes. | [12] |

Secondary and Off-Target Molecular Interactions

While VGSCs are the primary target for its anesthetic effects, lidocaine can interact with other neural targets, especially at higher concentrations. These interactions may contribute to its systemic analgesic, anti-inflammatory, and potential neurotoxic effects.[14][15]

| Target Class | Specific Target/Receptor | Observed Effect | Reference(s) |

| Ion Channels | Potassium (K+) Channels | Inhibition of instantaneous and sustained K+ currents. | [14][16] |

| Calcium (Ca2+) Channels | Inhibition of presynaptic calcium channels. | [15] | |

| GPCRs | Muscarinic Acetylcholine Receptors | Inhibition of M1 and M3 subtypes. | [15][17] |

| Opioid Receptors | Inhibition. | [15] | |

| Ligand-Gated Channels | Nicotinic Acetylcholine Receptors | Inhibition. | [15] |

| NMDA Receptors | Modulation/Inhibition. | [14][16] | |

| Other | Toll-Like Receptor 4 (TLR4) | Inhibition of LPS-stimulated activation. | [15] |

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The gold standard for characterizing the interaction of lidocaine with VGSCs is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane of a single neuron in response to voltage changes.

Objective

To determine the concentration-dependent and state-dependent inhibition of voltage-gated sodium currents by lidocaine in cultured neurons.

Materials

-

Cells: Cultured neurons (e.g., dorsal root ganglion neurons or HEK293 cells expressing a specific Nav isoform).

-

External Solution (aCSF): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH. Osmolarity ~310 mOsm.[18]

-

Internal (Pipette) Solution: (in mM) 10 NaCl, 50 CsCl, 60 CsF, 20 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Osmolarity ~290 mOsm. (Cesium and fluoride (B91410) are used to block K+ and Ca2+ channels, isolating Na+ currents).[18][19]

-

Lidocaine Stock Solution: 100 mM Lidocaine HCl in high-purity water, pH adjusted to 7.4.

-

Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, data acquisition computer with software (e.g., pCLAMP).[20]

Detailed Methodology

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution. Fire-polish the tip to ensure a smooth surface for sealing.[19]

-

Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage. Begin perfusion with control external solution at 1-2 mL/min.[21]

-

Obtaining a Giga-ohm Seal: Lower the patch pipette (filled with internal solution) towards a target neuron while applying positive pressure. Once the pipette touches the cell membrane (visible as a dimple), release the pressure. Apply gentle negative pressure to form a high-resistance (>1 GΩ) seal between the pipette tip and the membrane.[20]

-

Establishing Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip. This establishes electrical and chemical continuity between the pipette and the cell interior.[21]

-

Recording Baseline Currents: Clamp the neuron at a holding potential of -100 mV (to ensure most Na+ channels are in the resting state). Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit and record baseline Na+ currents.

-

Lidocaine Application: Switch the perfusion system to the external solution containing the desired final concentration of lidocaine (e.g., 10 µM, 30 µM, 100 µM, 300 µM). Allow the solution to equilibrate for several minutes.[21]

-

Recording Post-Lidocaine Currents: Repeat the same voltage-step protocol used for baseline recordings to measure the inhibited Na+ currents.

-

Use-Dependence Protocol: To assess use-dependence, apply a train of short depolarizing pulses (e.g., 20 pulses to 0 mV at 5 Hz) from a holding potential of -70 mV, both before and during lidocaine application.

-

Washout: Switch the perfusion back to the control external solution to wash out the drug and observe the reversal of the channel block.[21]

-

Data Analysis: Measure the peak amplitude of the Na+ current for each condition. Plot the percentage of current inhibition against the lidocaine concentration to generate a dose-response curve and calculate the IC50 value.[21]

Conclusion

The molecular action of lidocaine bicarbonate in neural tissue is a two-part process. The bicarbonate acts as a crucial formulating agent, neutralizing the acidic anesthetic solution to reduce injection pain and, more importantly, to increase the concentration of the membrane-permeable uncharged lidocaine base. This facilitates its rapid transit to the intracellular site of action. The primary molecular target is the voltage-gated sodium channel, which lidocaine blocks in a state-dependent manner, showing a clear preference for open and inactivated channels. While this interaction is the cornerstone of its anesthetic effect, a complete understanding of its pharmacological profile must also consider its effects on a range of secondary neural targets. The quantitative characterization of these interactions, primarily through techniques like patch-clamp electrophysiology, remains vital for the development of next-generation anesthetics with improved efficacy and selectivity.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. droracle.ai [droracle.ai]

- 3. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 7. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 8. rupress.org [rupress.org]

- 9. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms of action of systemic lidocaine in acute and chronic pain: a narrative review [ouci.dntb.gov.ua]

- 18. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 19. benchchem.com [benchchem.com]

- 20. Patch Clamp Protocol [labome.com]

- 21. benchchem.com [benchchem.com]

The Influence of pH on Neuronal Lidocaine Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of environmental and intracellular pH in the neuronal uptake and efficacy of the local anesthetic, lidocaine (B1675312). Understanding this relationship is paramount for optimizing drug formulation, predicting clinical outcomes, and designing novel local anesthetic agents. This document details the underlying physicochemical principles, summarizes key quantitative data from seminal studies, outlines experimental protocols for investigation, and provides visual representations of the core mechanisms.

Physicochemical Principles: The Henderson-Hasselbalch Equation and Lidocaine Ionization

Lidocaine, like most local anesthetics, is a weak base with a pKa of approximately 7.9. This means that at a physiological pH of 7.4, it exists in both an ionized (protonated, charged) form and a non-ionized (unprotonated, uncharged) form. The ratio of these two forms is governed by the Henderson-Hasselbalch equation:

pH = pKa + log ([Uncharged Base] / [Charged Acid])

The non-ionized, lipid-soluble form of lidocaine is essential for traversing the lipid-rich neuronal membrane to reach its intracellular site of action, the voltage-gated sodium channel. Conversely, the ionized, water-soluble form is the active species that binds to the sodium channel receptor from the axoplasmic side, inducing a conformational change that blocks sodium influx and prevents nerve impulse propagation.

The ambient pH, therefore, dictates the proportion of lidocaine available to cross the nerve membrane and the proportion available to block the sodium channel.

Impact of Extracellular and Intracellular pH on Lidocaine Efficacy

Extracellular pH

The pH of the extracellular environment significantly influences the onset and potency of lidocaine's anesthetic effect. In healthy tissues, the physiological pH of approximately 7.4 allows for a sufficient fraction of non-ionized lidocaine to diffuse across the neuronal membrane.

However, in the presence of inflammation or infection, the extracellular pH can decrease to 6.0 or lower due to the release of acidic byproducts from inflammatory cells and bacteria. This acidic environment shifts the equilibrium towards the ionized form of lidocaine, reducing the amount of the non-ionized base available to penetrate the nerve sheath and membrane. This phenomenon is a primary contributor to the clinical observation of local anesthetic failure in infected tissues.

Intracellular pH

Once the non-ionized form of lidocaine crosses the neuronal membrane, it enters the axoplasm, which has a slightly lower pH than the extracellular fluid (around 7.2). This more acidic intracellular environment facilitates the re-equilibration of lidocaine, with a portion of the uncharged base becoming protonated to form the active, charged cation. It is this intracellularly formed cation that then binds to the voltage-gated sodium channel from within the neuron, leading to nerve blockade.

The following diagram illustrates the pH-dependent mechanism of lidocaine action:

The Critical Balance: A Technical Guide to the Solubility and Stability of Lidocaine in Sodium Bicarbonate Solutions

For Researchers, Scientists, and Drug Development Professionals

The practice of buffering lidocaine (B1675312) hydrochloride with sodium bicarbonate is a common clinical technique aimed at reducing the pain of injection and accelerating the onset of local anesthesia. This is achieved by increasing the pH of the acidic commercial lidocaine solution to a more physiologic level. However, this alkalinization process introduces critical challenges related to the drug's solubility and chemical stability. Understanding the physicochemical interplay between lidocaine and bicarbonate is paramount for ensuring the safety, efficacy, and predictability of these extemporaneously prepared formulations. This technical guide provides an in-depth analysis of the core principles governing the solubility and stability of lidocaine in bicarbonate solutions, supported by quantitative data, detailed experimental protocols, and process visualizations.

The Physicochemical Principle: pH, pKa, and Lidocaine Solubility

Lidocaine is a weak base with a pKa of approximately 7.7 to 7.9.[1][2] Commercial preparations of lidocaine hydrochloride are formulated as acidic solutions (pH 3.9 to 6.5) to enhance water solubility and prolong shelf life.[3][4] In this acidic environment, lidocaine exists predominantly in its ionized, water-soluble hydrochloride salt form.

The addition of sodium bicarbonate, an alkaline solution, raises the pH of the lidocaine solution. As the pH approaches and surpasses the pKa of lidocaine, the equilibrium shifts from the ionized form to the non-ionized, free base form.[1] This free base is significantly less water-soluble and is responsible for the rapid penetration of nerve membranes to produce anesthesia. However, if the concentration of the free base exceeds its solubility limit in the aqueous solution, it will precipitate, appearing as a cloudy or crystalline substance.[1][5] This precipitation is not only a sign of an unstable mixture but also poses a risk if injected.

The following diagram illustrates the relationship between the pH of the solution, the pKa of lidocaine, and the equilibrium between its ionized and non-ionized forms, which directly impacts its solubility.

Quantitative Stability and pH Data

The stability of buffered lidocaine solutions is influenced by the initial concentrations of lidocaine and bicarbonate, the presence of other agents like epinephrine (B1671497), storage temperature, and the type of container.

Chemical Stability of Buffered Lidocaine Solutions

Several studies have evaluated the chemical stability of lidocaine when mixed with sodium bicarbonate, typically defined as retaining at least 90% of the initial concentration.

| Lidocaine Concentration | Bicarbonate Concentration & Ratio | Storage Conditions | Container | Duration of Stability (>90% Initial Conc.) | Reference |

| 1% and 2% Lidocaine HCl | 8.4% Sodium Bicarbonate (10:1 ratio) | 5°C, protected from light | Polypropylene (B1209903) Syringes | 28 days | [2] |

| 1% and 2% Lidocaine HCl with Epinephrine 1:100,000 | 8.4% Sodium Bicarbonate (10:1 ratio) | 5°C, protected from light | Polypropylene Syringes | 7 days | [2] |

| 1% Buffered Lidocaine | Not specified | 23°C with light exposure | Glass Vials | Up to 91 days | [6] |

| 1% Buffered Lidocaine | Not specified | 5°C, protected from light | Glass Vials | Up to 91 days | [6] |

| 2% Lidocaine with Epinephrine 1:100,000 | 8.4% Sodium Bicarbonate (30mL:3mL) | Refrigerated | Not specified | 2 weeks | [2] |

| 2% Lidocaine with Epinephrine 1:100,000 | 8.4% Sodium Bicarbonate (30mL:3mL) | Room Temperature | Not specified | < 1 week | [2] |

| Plain Buffered Lidocaine | Not specified | Room Temperature | Not specified | 7 days | [2] |

pH of Lidocaine Solutions with Sodium Bicarbonate

The addition of sodium bicarbonate effectively raises the pH of acidic lidocaine solutions to a more physiological range.

| Lidocaine Solution | Bicarbonate Addition (8.4% NaHCO₃) | Resulting pH (Mean ± SD) | Reference |

| 1% Lidocaine HCl | None | 6.09 ± 0.16 | [4] |

| 2% Lidocaine HCl | None | 6.00 ± 0.27 | [4] |

| 1% Lidocaine HCl with Epinephrine 1:100,000 | None | 4.24 ± 0.42 | [4] |

| 2% Lidocaine HCl with Epinephrine 1:100,000 | None | 3.93 ± 0.43 | [4] |

| 2% Lidocaine with Adrenaline 1:80,000 | None | 3.49 ± 0.26 | [3] |

| 2% Lidocaine with Adrenaline 1:80,000 | 10:1 ratio | 6.92 ± 0.34 | [3] |

| Plain Lidocaine | Addition of Sodium Bicarbonate | ~8.0 | [2] |

| 1% Lidocaine with Epinephrine | 1.1 mL to 1.8 mL per 10 mL Lidocaine | 7.38 to 7.62 | [4] |

Experimental Protocols for Stability and Compatibility Assessment

The evaluation of lidocaine and bicarbonate admixtures involves both physical compatibility and chemical stability studies.

Physical Compatibility Assessment

-

Objective: To visually inspect for the formation of precipitate or other physical changes.

-

Methodology:

-

Prepare the admixture by drawing the specified volumes of lidocaine hydrochloride and sodium bicarbonate solution into a sterile syringe or vial.

-

Gently mix the contents.

-

Visually inspect the solution immediately after mixing and at specified time points against both a white and a black background to detect any haze, turbidity, or particulate matter.

-

Document the clarity and color of the solution at each observation point.

-

Chemical Stability Assessment using High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the concentration of lidocaine over time to determine its chemical degradation.

-

Methodology: A stability-indicating HPLC method is crucial.

-

Sample Preparation:

-

Prepare buffered lidocaine solutions as per the study protocol and store them under the specified conditions (e.g., refrigerated at 5°C, room temperature at 23°C).

-

At predetermined time points (e.g., 0, 7, 14, 28 days), withdraw an aliquot of the sample.

-

Dilute the sample to a known concentration within the calibration range of the HPLC assay using the mobile phase or a suitable diluent.

-

Add an internal standard if required by the method.

-

-

Forced Degradation Studies: To ensure the analytical method is stability-indicating, forced degradation of a lidocaine solution is performed under various stress conditions:

-

Acidic Degradation: Mix lidocaine with an acid (e.g., HCl) and heat.[7]

-

Alkaline Degradation: Mix lidocaine with a base (e.g., NaOH) and heat.[7] The pH should be chosen carefully to avoid immediate precipitation; for instance, a pH of 7.6 has been used as higher values caused precipitation.[8]

-

Oxidative Degradation: Treat lidocaine with an oxidizing agent like hydrogen peroxide.[2][9]

-

Thermal and Photolytic Stress: Expose the lidocaine solution to heat and UV light.[9]

-

-

HPLC Analysis:

-

The HPLC system is equipped with a suitable column (e.g., C18 reversed-phase) and a UV detector.

-

The mobile phase composition is optimized to achieve good separation of lidocaine from its degradation products and any other components in the mixture.

-

Inject the prepared samples into the HPLC system.

-

The peak area of lidocaine is measured and compared to a standard calibration curve to determine its concentration.

-

The analytical method should be validated for linearity, precision, accuracy, and specificity.[2][10]

-

-

Data Analysis:

-

Calculate the percentage of the initial lidocaine concentration remaining at each time point.

-

Stability is typically defined as the time at which the concentration drops below 90% of the initial concentration.

-

-

The following diagram outlines a typical workflow for a chemical stability study of buffered lidocaine.

Conclusion

The alkalinization of lidocaine with sodium bicarbonate is a clinically valuable technique, but it requires a thorough understanding of the associated solubility and stability constraints. The primary risk is the precipitation of the lidocaine free base as the pH of the solution is increased. Stability studies have demonstrated that buffered lidocaine, particularly without epinephrine, can remain chemically stable for extended periods, especially when refrigerated. However, the presence of epinephrine significantly reduces the stability of the admixture. For drug development professionals and researchers, it is imperative to conduct thorough stability and compatibility studies using validated, stability-indicating methods for any new formulation or combination involving lidocaine and bicarbonate. Adherence to established mixing ratios and storage conditions is critical for ensuring the safe and effective use of these preparations.

References

- 1. benchchem.com [benchchem.com]

- 2. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical stability of an admixture of lidocaine and ketamine in polypropylene syringe used in opioid-free anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cjhp-online.ca [cjhp-online.ca]

- 9. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijbr.com.pk [ijbr.com.pk]

The Alkaline Degradation of Lidocaine: A Technical Review of its Stability and Putative Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine (B1675312), a widely used local anesthetic, is generally considered stable in alkaline solutions under standard conditions. However, its stability profile under various pH, temperature, and matrix conditions is a critical parameter in pharmaceutical formulation and development. This technical guide provides an in-depth review of the current scientific understanding of lidocaine's degradation in alkaline environments. While extensive research has been conducted on its stability, the definitive degradation pathways and the identity of specific degradation products in alkaline media remain subjects of ongoing investigation. This document summarizes the available quantitative data, details relevant experimental protocols, and presents putative degradation pathways based on established chemical principles.

Introduction

Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is an amide-type local anesthetic.[1] Its efficacy and safety are well-documented, making it a cornerstone in various medical procedures. The stability of a drug substance like lidocaine is a crucial factor influencing its shelf-life, therapeutic efficacy, and the potential for the formation of toxic degradation products. While lidocaine is known to be relatively stable, understanding its degradation profile under stressed conditions, including alkaline pH, is essential for robust formulation development and regulatory compliance. This guide focuses specifically on the degradation of lidocaine in alkaline solutions, a condition relevant to certain pharmaceutical preparations and analytical procedures.

Stability of Lidocaine in Alkaline Solutions: A Review of the Evidence

Forced degradation studies are instrumental in elucidating the stability of a drug substance. Several studies have investigated the stability of lidocaine under alkaline stress, yielding varied results. A significant portion of the available literature suggests that lidocaine is highly resistant to degradation in alkaline media. For instance, studies employing NMR spectroscopy and GC-FID have shown that the core structure of the lidocaine molecule remains intact even after prolonged exposure to strong alkaline solutions at elevated temperatures.[2][3]

However, some studies have reported a degree of degradation under alkaline conditions, particularly at higher temperatures. It is important to note that while degradation was observed, the specific degradation products were often not identified.[4] The primary proposed mechanism for lidocaine degradation is the hydrolysis of its amide bond.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the stability of lidocaine under alkaline stress.

Table 1: Stability of Lidocaine in Alkaline Solutions

| Alkaline Condition | Temperature | Duration | Lidocaine Remaining (%) | Analytical Method | Reference |

| 1.0 M NaOH | Reflux | 72 hours | No degradation products observed | 1H NMR | [2] |

| 5.0 N NaOH | Boiling water bath | 24 hours | Practically stable | RP-HPLC | [5] |

| 0.1 M NaOH | 60°C | 10 days | 85.0 ± 3.0 | HPLC | [4] |

| pH 7.6 | 50°C | 9 days | Not specified, but degradation was monitored | HPLC | [6][7] |

Putative Degradation Pathway in Alkaline Solution

While definitive evidence for the degradation pathway of lidocaine in alkaline solutions is limited in the current literature, a hypothetical pathway can be proposed based on the general principles of amide hydrolysis under basic conditions. The central point of degradation would be the cleavage of the amide bond.

Proposed Alkaline Hydrolysis of Lidocaine

The most probable degradation pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This would lead to the formation of two primary degradation products: 2,6-dimethylaniline (B139824) (2,6-DMA) and N,N-diethylglycine.

Caption: Putative alkaline hydrolysis pathway of lidocaine.

It is crucial to emphasize that while 2,6-dimethylaniline is a known metabolite of lidocaine in vivo and a degradation product under acidic conditions, its formation via alkaline hydrolysis in solution has not been definitively established in the reviewed literature.[8][9]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments cited in the literature for the forced degradation of lidocaine in alkaline solutions.

Alkaline Degradation Study using NMR Spectroscopy

-

Objective: To assess the stability of lidocaine in a strong alkaline solution at reflux temperature using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol:

-

A solution of lidocaine HCl (0.43 mmol) is heated to reflux temperature.

-

2.5 mL of 1.0 M NaOH solution is slowly added to the lidocaine solution.

-

The reaction mixture is stirred magnetically for 24, 48, and 72 hours at the same temperature.

-

After the stirring period, the mixture is neutralized with 1.0 M HCl solution and then diluted.

-

The reaction mixture is extracted with ethyl acetate (B1210297) (3 x 25 mL).

-

The organic layer is evaporated to dryness.

-

The residue is monitored by proton NMR spectroscopy to identify any degradation products.[2]

-

-

Results: No degradation products were observed under these conditions.[2]

Alkaline Degradation Study using RP-HPLC

-

Objective: To evaluate the stability of lidocaine in a highly concentrated alkaline solution at an elevated temperature using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Protocol:

-

25 mg of Lidocaine Hydrochloride is dissolved in 5.0 N NaOH in a 25-mL volumetric flask.

-

The solution is transferred to a round-bottom flask with a condenser assembly.

-

The solution is heated in a boiling water bath for 24 hours.

-

Aliquots (1 mL) of the solution are transferred to 10 mL volumetric flasks, cooled, and neutralized with 5.0 N HCl.

-

The final volume is adjusted with the mobile phase.

-

The samples are analyzed by a stability-indicating RP-HPLC method.[5]

-

-

Results: Lidocaine was found to be practically stable under these conditions.[5]

Caption: Experimental workflows for lidocaine degradation studies.

Analytical Methodologies

The identification and quantification of lidocaine and its potential degradation products are typically performed using chromatographic techniques coupled with various detectors.

Table 2: Analytical Methods for Lidocaine and its Metabolites/Degradation Products

| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |

| GC-FID | Not specified | Not specified | Flame Ionization Detector | Forced degradation studies | [2] |

| RP-HPLC | Inertsil ODS-3 (250 mm x 4.6 mm, 5µm) | Phosphate (B84403) buffer (pH 6.0) and acetonitrile (B52724) (55:45, v/v) | PDA at 220 nm | Stability indicating assay | [5] |

| HPLC | C18 | Acetonitrile and potassium dihydrogen phosphate buffer (pH 5.5; 0.02 M) (26:74) | UV at 230 nm | Quantification from various matrices | [4] |

| HPLC-MS/MS | Ultimate C18 (50 x 4.6 mm, 5 µm) | Methanol: 5 mmol/L ammonium (B1175870) acetate (50:50, pH 5.0) | Mass Spectrometry | Determination of lidocaine and its metabolites in plasma |

Conclusion

The available scientific literature strongly indicates that lidocaine is a highly stable molecule in alkaline solutions under a wide range of conditions. Forced degradation studies, even under harsh conditions of high pH and elevated temperatures, have often resulted in no observable degradation. While some studies have reported minor degradation, the specific degradation pathways and the identities of the resulting products in alkaline media are not well-established. The primary known degradation product, 2,6-dimethylaniline, is consistently associated with acidic hydrolysis and in vivo metabolism rather than alkaline degradation.

For researchers, scientists, and drug development professionals, this high stability in alkaline conditions is a significant advantage in formulation development. However, it is recommended that stability studies be conducted on a case-by-case basis, considering the specific excipients, storage conditions, and packaging of the final drug product. Further research is warranted to definitively elucidate the degradation kinetics and pathways of lidocaine in alkaline solutions, particularly under long-term storage and in complex pharmaceutical matrices. This would provide a more complete understanding of its stability profile and further ensure the quality and safety of lidocaine-containing products.

References

- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A comparison on Alkalinization Induced Effect on Lidocaine Anesthetic Activity [ve.scielo.org]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Critical Divide: A Technical Guide to Ionized vs. Non-Ionized Lidocaine in Nerve Penetration

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fundamental differences between the ionized and non-ionized forms of lidocaine (B1675312) and their respective roles in achieving effective nerve blockade. A comprehensive understanding of the physicochemical principles governing nerve penetration is essential for the rational design of local anesthetic formulations and the development of advanced drug delivery systems. This document outlines the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate processes involved.

The Physicochemical Foundation: Lidocaine's Dual Nature

Lidocaine is a weak base with a pKa of approximately 7.7 to 7.9.[1][2][3] This property is central to its mechanism of action. At physiological pH (≈7.4), lidocaine exists in a state of equilibrium between two forms: a lipid-soluble, non-ionized (uncharged) base and a water-soluble, ionized (protonated) cation.[4][5][6]

The pH-partition hypothesis posits that the non-ionized form is crucial for traversing biological membranes, while the ionized form is responsible for the actual nerve block.

-

Non-Ionized (Base) Form: Being lipophilic (lipid-soluble), this uncharged molecule readily diffuses across the lipid-rich nerve sheath (epineurium and perineurium) and the axonal membrane to reach the cytoplasm.[3][6][7]

-

Ionized (Cationic) Form: This charged molecule is hydrophilic (water-soluble). While it cannot easily cross lipid membranes, it is the pharmacologically active form that binds to the voltage-gated sodium channels from within the neuron, thereby inhibiting nerve impulse propagation.[3][8][9]

Therefore, the efficacy of lidocaine is a tale of two forms: one to penetrate the nerve, and the other to enact the block. The perineurium, in particular, forms a formidable barrier to the diffusion of local anesthetics.[5][10][11]

Quantitative Data on Lidocaine's Properties and Efficacy

The following tables provide a structured summary of the quantitative and qualitative data comparing the two forms of lidocaine.

Table 1: Physicochemical and Pharmacodynamic Properties

| Property | Non-Ionized (Base) Form | Ionized (Cation) Form | Significance for Nerve Penetration & Blockade |

| State | Uncharged | Positively Charged (Cation) | The uncharged state is essential for membrane diffusion.[6][9] |

| Lipid Solubility | High | Low | High lipid solubility facilitates penetration of the nerve sheath and axonal membrane.[6][12][13] |

| Water Solubility | Low | High | The ionized form is soluble in the axoplasm, allowing it to reach the sodium channel.[9] |

| Primary Role | Penetration Vehicle | Active Blocking Agent | A balance is required; the non-ionized form delivers the drug, and the ionized form produces the effect.[3][7] |

| pKa | ~7.7 - 7.9 | ~7.7 - 7.9 | This value determines the relative proportion of each form at a given pH.[1][2] |

| Octanol:Buffer Partition Coefficient (Po) | 2666 ± 202 (at 25°C) | 0.55 ± 0.04 (at 25°C) | Demonstrates the vastly superior lipid preference of the non-ionized form.[14] |

Table 2: Influence of Environmental pH on Lidocaine's Clinical Efficacy

| pH of Environment | Predominant Lidocaine Form | Nerve Penetration Rate | Onset of Action | Clinical Relevance |

| Acidic (e.g., inflamed/infected tissue, pH < 7.4) | Ionized | Decreased | Slower / Less Effective | Reduced efficacy of local anesthetics in areas of infection is a known clinical challenge.[3][4][12] |

| Physiological (pH ≈ 7.4) | More Ionized than Non-ionized | Standard | Standard | At this pH, approximately 25% of lidocaine is in the non-ionized form, allowing for a rapid onset.[1] |

| Alkaline (e.g., buffered solution, pH > 7.4) | Non-ionized | Increased | Faster | Adding sodium bicarbonate to lidocaine solutions raises the pH, increasing the non-ionized fraction and speeding the onset of anesthesia.[15][16] |

Visualizing the Mechanism of Action and Influencing Factors

The following diagrams illustrate the critical pathways and relationships in lidocaine's function.

Caption: The journey of lidocaine from injection to sodium channel blockade.

Caption: Key factors and processes that determine local anesthetic efficacy.

Key Experimental Protocols

The principles of lidocaine penetration are validated through several key experimental models.

In Vitro: Isolated Frog Sciatic Nerve Preparation

This is a classic model for directly assessing the electrophysiological effects of local anesthetics on nerve conduction.[17][18]

Objective: To measure the reversible suppression of the compound action potential (CAP) in an isolated nerve exposed to lidocaine solutions of varying pH.

Detailed Methodology:

-

Nerve Dissection: Sciatic nerves are carefully dissected from a pithed frog (Rana pipiens or similar).[19][20] The outer connective tissue sheath (epineurium) may be left intact or removed (desheathed) depending on the experimental question.[21]

-

Chamber Mounting: The nerve is mounted in a specialized recording chamber (e.g., a sucrose-gap or multi-electrode chamber) that allows for electrical stimulation at one end and recording of the CAP at the other.[19][22][23]

-

Solution Perfusion: The nerve is continuously bathed in a Ringer's solution to maintain its viability. The experimental solution, containing a set concentration of lidocaine at a specific pH, is then perfused over the nerve.

-

Stimulation and Recording: Supramaximal electrical stimuli are delivered to the proximal end of the nerve to elicit a maximal CAP. The amplitude of the CAP, which represents the summed activity of all axons, is recorded.

-

Data Analysis: The percentage decrease in CAP amplitude over time is calculated to determine the rate of onset of the block. After a set duration, the nerve is washed with a drug-free Ringer's solution, and the recovery of the CAP is monitored to assess the reversibility of the block.[22]

Caption: Standardized workflow for the isolated frog sciatic nerve experiment.

In Vivo: Rat Sciatic Nerve Block Model

This model assesses the functional sensory and motor blockade in a living animal, providing data with higher clinical relevance.[24][25]

Objective: To determine the onset, duration, and depth of motor and sensory blockade following percutaneous injection of different lidocaine formulations near the sciatic nerve.

Detailed Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are typically used.[24] The area over the sciatic notch is shaved and prepared.

-

Injection: A precise volume of the lidocaine test solution is injected percutaneously near the sciatic nerve, often using a nerve stimulator or ultrasound guidance for accurate placement.

-

Functional Assessment:

-

Motor Block: Assessed using a scale that grades weight-bearing and motor function of the affected limb.

-

Sensory Block (Nociception): Assessed by measuring the withdrawal response to a noxious stimulus, such as the hot plate test or the Hargreaves test (radiant heat).

-

-

Data Collection: Assessments are performed at regular intervals to determine the time to onset of a complete block, the maximum effect, and the total duration of the block until function returns to baseline.

-

Pharmacokinetic Analysis (Optional): In some studies, radiolabeled [¹⁴C]-lidocaine is used. After a set time, the sciatic nerve is dissected, and the intraneural drug concentration is measured to correlate tissue levels with functional blockade.[24][25]

In Silico: Molecular Dynamics (MD) Simulations

Computational models are used to investigate the interactions between lidocaine and lipid membranes at an atomic level.[26][27][28]

Objective: To calculate the free energy barrier (Potential of Mean Force, PMF) for the permeation of ionized and non-ionized lidocaine across a model lipid bilayer.

Detailed Methodology:

-

System Construction: A model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) is constructed in a simulated aqueous environment.

-

Molecule Placement: A single lidocaine molecule (either in its ionized or non-ionized state) is placed in the aqueous phase.

-

Simulation Protocol: Using MD software (e.g., GROMACS), simulation techniques like umbrella sampling or steered MD are employed to pull the lidocaine molecule slowly across the membrane along a reaction coordinate perpendicular to the bilayer surface.

-

Data Analysis: The forces experienced by the molecule at each point along the path are used to construct a PMF profile. This profile reveals the energy wells and barriers, quantifying the energetic cost for each form of lidocaine to enter and cross the hydrophobic membrane core.[26][27]

Conclusion and Implications for Drug Development

The distinct roles of ionized and non-ionized lidocaine are not merely academic; they have profound clinical implications. The non-ionized form serves as the essential key to unlock the nerve, while the ionized form is the agent that silences it. For researchers and drug development professionals, this duality presents clear opportunities:

-

Formulation Optimization: Alkalinizing lidocaine solutions with sodium bicarbonate to increase the proportion of the non-ionized form is a clinically validated method to accelerate the onset of anesthesia.[16][29]

-

Addressing Clinical Challenges: The reduced efficacy of lidocaine in acidic, inflamed tissues highlights the need for formulations that can buffer the local environment or otherwise enhance the penetration of the non-ionized base.[3][12]

-

Novel Delivery Systems: The development of advanced delivery vehicles, such as liposomes or chemical penetration enhancers, that can modulate the release and partitioning of lidocaine at the target site represents a promising frontier for improving the therapeutic index of local anesthetics.[26][28]

By leveraging a deep understanding of the molecular journey from syringe to sodium channel, the scientific community can continue to refine and innovate, leading to safer, faster, and more effective local anesthetic therapies.

References

- 1. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lidocaine for neural blockade (Chapter 67) - The Essence of Analgesia and Analgesics [cambridge.org]

- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Local anesthetic - Wikipedia [en.wikipedia.org]

- 9. Local Anesthetics | Anesthesia Key [aneskey.com]

- 10. neurorgs.net [neurorgs.net]

- 11. “Knowing It Before Blocking It,” the ABCD of the Peripheral Nerves: Part A (Nerve Anatomy and Physiology) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Local Anesthetic (LA): a short introduction | Pain Management Education at UCSF [pain.ucsf.edu]

- 13. Chapter 17: Pharmacology of Lidocaine – Liposuction 101 Liposuction Training [liposuction101.com]

- 14. Fundamental properties of local anesthetics. I. The dependence of lidocaine's ionization and octanol:buffer partitioning on solvent and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hexiapharm.com [hexiapharm.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Models for screening of Local Anaesthetics.pptx [slideshare.net]

- 19. Interactions of lidocaine and calcium in blocking the compound action potential of frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Magnesium enhances local anesthetic nerve block of frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kinetics of Uptake and Washout of Lidocaine in Rat Sciatic Nerve In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Concentration dependence of lidocaine-induced irreversible conduction loss in frog nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The critical role of concentration for lidocaine block of peripheral nerve in vivo: studies of function and drug uptake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations - ProQuest [proquest.com]

- 28. Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The effect of adjusting the pH of local anaesthetics in dentistry: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Lidocaine's Interaction with Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core theoretical models that govern the interaction between the local anesthetic drug lidocaine (B1675312) and voltage-gated sodium channels. Understanding these complex molecular interactions is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This document provides a comprehensive overview of the predominant theories, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Theoretical Models: A Dynamic Interplay

The action of lidocaine on sodium channels is not a simple lock-and-key mechanism but rather a dynamic process influenced by the conformational state of the channel. Two primary theoretical frameworks, the Modulated Receptor Hypothesis and the Guarded Receptor Hypothesis, have been foundational in explaining the state-dependent and use-dependent block observed with lidocaine. More recent findings have also pointed towards an allosteric mechanism of action.

The Modulated Receptor Hypothesis

This widely accepted model posits that the affinity of lidocaine for its binding site on the sodium channel changes depending on the channel's conformational state: resting, open, or inactivated.[1][2] Lidocaine exhibits a significantly higher affinity for the open and inactivated states compared to the resting state.[2][3] This differential affinity is central to the use-dependent nature of the block; channels that are more frequently opened and inactivated, such as in rapidly firing neurons, are more susceptible to blockade by lidocaine.[1] The drug can access its binding site via two distinct pathways: a hydrophilic pathway, accessible when the channel is open, and a hydrophobic pathway through the cell membrane.[4][5]

The Guarded Receptor Hypothesis

As an alternative, the Guarded Receptor Hypothesis suggests that the affinity of the receptor for lidocaine remains constant, but the accessibility of the binding site is "guarded" by the channel's gates.[2][6] In this model, the drug can only access its binding site when the channel is in a permissive conformation, typically the open state. The apparent state-dependent affinity is therefore a consequence of the varying accessibility of the binding site in different channel states.[7]

Allosteric Gating Modification

Emerging evidence suggests that lidocaine may also function as an allosteric effector, modifying the gating properties of the sodium channel.[3][8] By binding to a site distinct from the pore, lidocaine can influence the conformational changes that govern channel opening and inactivation.[9][10] This allosteric modulation can lead to a stabilization of the inactivated state, thereby reducing channel availability.[11][12]

Quantitative Analysis of Lidocaine-Sodium Channel Interactions

The following tables summarize key quantitative data from various studies, providing a comparative overview of lidocaine's binding affinities and kinetic parameters.

Table 1: State-Dependent Dissociation Constants (Kd) and IC50 Values for Lidocaine

| Channel State | Dissociation Constant (Kd) / IC50 | Species/Expression System | Reference |

| Resting | 417 µM (ECR50) | Human Skeletal Muscle (HEK 293) | [3] |

| Resting | ~300 µM | Not Specified | [7] |

| Inactivated | 15 ± 5 µM | Human Skeletal Muscle (HEK 293) | [3] |

| Inactivated | 36 ± 1.8 µmol/L (IC50) | Not Specified | [2] |

| Inactivated (Neutral Lidocaine) | 6.8 μM | Not Specified | [11][13] |

| Non-inactivated (Neutral Lidocaine) | 400 μM (Closed), 1800 μM (Open) | Not Specified | [13] |

| Inactivated (Charged Lidocaine) | 188 to 2590 μM | Not Specified | [11] |

| Open | ~20 µM | Rat NaV1.4 (WCW mutant) | [7] |

| Plateau Current | 74 µM (IC50) | Rat Skeletal Muscle (FQ Mutant) | [8] |

| Peak Current | 513 µM (IC50) | Rat Skeletal Muscle (FQ Mutant) | [8] |

Table 2: Kinetic Parameters of Lidocaine Block

| Parameter | Value | Conditions | Reference |

| Time Constant of Block Development (Rapid Phase) | 1-6 msec | Concurrent with channel activation | [14] |

| Time Constant of Block Development (Slow Phase) | 100-900 msec | After channel inactivation | [14] |

| Time Constant of Block Development | 589 ± 42 ms | Membrane potentials between -50 and +20 mV | [2] |

| Drug Binding Rate (kon) | 250 M⁻¹ms⁻¹ | Low-dimensional model | [11] |

| Drug Unbinding Rate (koff) | 1.7x10⁻³ ms⁻¹ | Low-dimensional model | [11] |

Key Experimental Protocols

The elucidation of lidocaine's interaction with sodium channels relies on a variety of sophisticated experimental techniques.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function and pharmacology.[15][16]

-

Objective: To measure the ionic currents flowing through sodium channels in the presence and absence of lidocaine and to characterize the voltage- and use-dependent block.

-

Methodology:

-

Cell Preparation: Isolated cells (e.g., cardiomyocytes, neurons, or HEK293 cells expressing the sodium channel of interest) are cultured and prepared for recording.[17]

-

Pipette Fabrication: Glass micropipettes with a tip diameter of 1-2 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.[16]

-

Gigaohm Seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.[15]

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical access to the entire cell.[15]

-

Voltage-Clamp Recording: The membrane potential is clamped at a holding potential (e.g., -100 mV to -150 mV) to keep the channels in a resting state.[3][18] Depolarizing voltage steps are then applied to elicit sodium currents.

-

Drug Application: Lidocaine is applied to the extracellular solution at various concentrations.[9]

-

Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. The percentage of current inhibition is calculated to determine IC50 values. Use-dependence is assessed by applying repetitive depolarizing pulses.[14]

-

Site-Directed Mutagenesis

This technique is crucial for identifying the specific amino acid residues that form the lidocaine binding site.[19]

-

Objective: To determine the contribution of individual amino acid residues to lidocaine binding and action.

-

Methodology:

-

Mutation Introduction: The DNA sequence of the sodium channel is altered to substitute specific amino acids, often with alanine, to assess their importance.[19] A critical residue identified for lidocaine binding is a phenylalanine in domain IV, S6 (F1759 in NaV1.5).[19]

-

Heterologous Expression: The mutated channel DNA is expressed in a host system, typically Xenopus oocytes or mammalian cell lines like HEK293.[19][20]

-

Electrophysiological Analysis: Patch-clamp electrophysiology is performed on the cells expressing the mutant channels to evaluate changes in lidocaine sensitivity.[19][21] A significant reduction in use-dependent block by lidocaine after mutation indicates that the altered residue is a key component of the binding site.[18][19]

-

Computational Modeling